2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline
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Overview
Description
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both quinoxaline and pyrimidine rings in its structure suggests that it may exhibit a range of pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds with similar structures .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to changes in cellular function .
Pharmacokinetics
Similar compounds have been found to exhibit certain pharmacokinetic properties, such as slow absorption and multiple peaks in plasma concentration curves, suggesting enterohepatic recycling .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, storage conditions such as temperature and light exposure can affect the stability of similar compounds . Furthermore, the compound’s action may be influenced by factors such as pH, presence of other substances, and individual patient characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or other applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines. Substitution reactions can lead to various substituted quinoxaline derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 4-((4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl)phenylthiazoles
Uniqueness
Compared to similar compounds, 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline stands out due to its unique combination of quinoxaline and pyrimidine rings, which may confer distinct pharmacological properties. Its specific structure allows for unique interactions with molecular targets, potentially leading to more effective therapeutic outcomes .
Properties
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-18(22-15-6-4-3-5-14(15)21-13)24-9-7-23(8-10-24)16-11-17(25-2)20-12-19-16/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBXHQJLWCIEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC(=NC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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